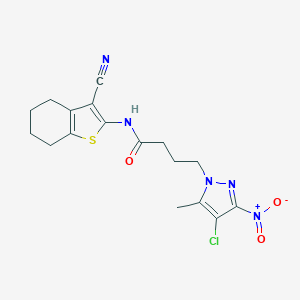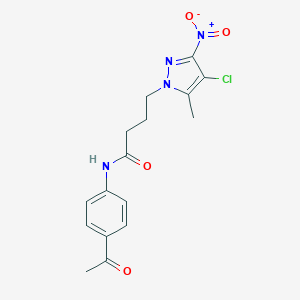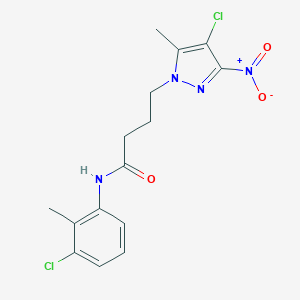
4-cinnamoyl-3-ethyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cinnamoyl-3-ethyl-2-piperazinone is a chemical compound with the molecular formula C15H18N2O2. It belongs to the class of piperazin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cinnamoyl-3-ethyl-2-piperazinone can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylpiperazin-2-one with cinnamoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-cinnamoyl-3-ethyl-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazin-2-one derivatives.
Applications De Recherche Scientifique
4-cinnamoyl-3-ethyl-2-piperazinone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-cinnamoyl-3-ethyl-2-piperazinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-ethyl-4-[(E)-3-phenylprop-2-enoyl]piperazin-2-one
- 3-ethyl-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazin-2-one
Uniqueness
4-cinnamoyl-3-ethyl-2-piperazinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl group, a phenylprop-2-enoyl moiety, and a piperazin-2-one ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
3-ethyl-4-[(E)-3-phenylprop-2-enoyl]piperazin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-2-13-15(19)16-10-11-17(13)14(18)9-8-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3,(H,16,19)/b9-8+ |
Clé InChI |
VPLUXJAESAPOTA-CMDGGOBGSA-N |
SMILES isomérique |
CCC1C(=O)NCCN1C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CCC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
CCC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B318380.png)
![N-benzyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B318383.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B318386.png)
![1-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]-4-phenylpiperazine](/img/structure/B318387.png)
![2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B318388.png)


![ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B318392.png)
![PROPAN-2-YL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B318393.png)
![2-methyl 4-propyl 5-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B318396.png)
![ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B318398.png)



